Bienvenue dans la boutique en ligne BenchChem!

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

Anti-HBV Hepatitis B Protoberberine alkaloids

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- (CAS 83218-34-2), commonly referred to as Dehydrocavidine, is a quaternary protoberberine-type isoquinoline alkaloid bearing a methylenedioxy bridge at the A-ring and methoxy substituents at the 8- and 9-positions of the quinolizinium core. It is the principal bioactive constituent isolated from the whole plant of Corydalis saxicola Bunting (Yanhuanglian), a traditional Chinese medicinal herb used for treating hepatitis, hepatic cirrhosis, and liver cancer.

Molecular Formula C21H18NO4+
Molecular Weight 348.4 g/mol
CAS No. 83218-34-2
Cat. No. B190916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
CAS83218-34-2
Molecular FormulaC21H18NO4+
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3
InChIInChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1
InChIKeyTWSZDJCOYVYRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrocavidine (CAS 83218-34-2): A Structurally Distinct Protoberberine Alkaloid for Hepatoprotective and Anti-HBV Research Procurement


Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- (CAS 83218-34-2), commonly referred to as Dehydrocavidine, is a quaternary protoberberine-type isoquinoline alkaloid bearing a methylenedioxy bridge at the A-ring and methoxy substituents at the 8- and 9-positions of the quinolizinium core [1]. It is the principal bioactive constituent isolated from the whole plant of Corydalis saxicola Bunting (Yanhuanglian), a traditional Chinese medicinal herb used for treating hepatitis, hepatic cirrhosis, and liver cancer [2]. Dehydrocavidine is structurally related to berberine and palmatine but carries a distinct substitution architecture that critically determines its pharmacological selectivity profile [1].

Why Dehydrocavidine (CAS 83218-34-2) Cannot Be Replaced by Berberine or Other In-Class Protoberberine Alkaloids in Scientific Research


Although Dehydrocavidine shares the protoberberine backbone with berberine and palmatine, the three alkaloids exhibit non-interchangeable pharmacological profiles driven by differences in their A-ring substitution patterns. Dehydrocavidine possesses a 5,7-methylenedioxy bridge (position equivalent to the 2,3-methylenedioxy in berberine) and an 8,9-dimethoxy arrangement, whereas berberine carries a 2,3-methylenedioxy and 9,10-dimethoxy pattern, and palmatine is fully methoxylated at the 2,3,9,10-positions [1]. These structural distinctions translate into divergent target engagement: Dehydrocavidine uniquely inhibits both hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) without cytotoxicity in the 2.2.15 hepatoma cell line, while berberine tested in the same study did not exhibit this dual anti-HBV activity [1]. Furthermore, Dehydrocavidine has been shown to target DEP-1 (density-enhanced phosphatase-1), a previously unrecognized regulator in hepatic fibrosis, a mechanism not shared by berberine [2]. Substituting Dehydrocavidine with berberine or palmatine in hepatoprotective or anti-HBV research protocols therefore introduces target-specific and selectivity variables that are not interchangeable.

Quantitative Head-to-Head Differentiation Evidence for Dehydrocavidine (CAS 83218-34-2) vs. Closest Structural and Pharmacological Analogs


Dehydrocavidine vs. Berberine: Differential Anti-HBV Dual Antigen Inhibition in the 2.2.15 Hepatoma Cell Line

In a direct comparative screen of ten alkaloids isolated from Corydalis saxicola tested against the HBV-transfected 2.2.15 cell line, Dehydrocavidine (compound 1) exhibited inhibitory activity against both HBsAg and HBeAg secretion with no detectable cytotoxicity, whereas berberine (compound 4), despite being co-isolated and co-tested, did not demonstrate this specific dual anti-HBV antigen inhibition profile [1]. This represents a qualitative, binary differentiation in anti-HBV activity within the same experimental system. Compounds dehydroapocavidine (2) and dehydroisoapocavidine (3) shared this anti-HBV profile, indicating a structure-activity relationship driven by the 8,9-dimethoxy-6-methyl quinolizinium architecture that is absent in berberine's 9,10-dimethoxy arrangement [1].

Anti-HBV Hepatitis B Protoberberine alkaloids HBsAg/HBeAg inhibition

Dehydrocavidine vs. Glycyrrhizin: 20:1 Dose-Advantage in CCl₄-Induced Acute Hepatotoxicity Model

In a Sprague-Dawley rat model of CCl₄-induced acute hepatotoxicity, Dehydrocavidine at 1.0 mg/kg (i.p.) demonstrated hepatoprotective efficacy that was explicitly reported as superior to glycyrrhizin, the standard clinical hepatoprotective control drug, administered at 20 mg/kg (i.p.) [1]. Both pre-treatment and post-treatment regimens with Dehydrocavidine significantly prevented CCl₄-induced elevations in serum ALT, AST, LDH, ALP, and TBIL, as well as hepatic MDA formation, GPx depletion, and SOD depression [1]. The 20-fold lower effective dose suggests markedly higher hepatoprotective potency on a mg/kg basis compared to the standard-of-care comparator.

Hepatoprotection Acute liver injury CCl₄ model ALT/AST reduction

Dehydrocavidine Ranks Among Top 5 AChE Inhibitors in a 34-Isoquinoline Alkaloid Screen, with a Distinct Potency Window Separating It from Berberine

In a standardized microtiter plate screen of 34 isoquinoline alkaloids against acetylcholinesterase (AChE), Dehydrocavidine ranked fifth overall with an IC₅₀ of 15.01 ± 1.87 μg/mL, placing it in the active range but with a potency window distinctly separate from berberine (IC₅₀: 0.72 ± 0.04 μg/mL, ranked first) and palmatine (IC₅₀: 6.29 ± 0.61 μg/mL, ranked second), and approximately 20-fold less potent than the reference drug galanthamine (IC₅₀: 0.74 ± 0.01 μg/mL) [1]. Dehydrocavidine was also evaluated for butyrylcholinesterase (BChE) inhibition but did not rank among the notable BChE inhibitors in this panel, whereas berberine showed dual ChE inhibition (BChE IC₅₀: 7.67 ± 0.36 μg/mL) [1]. This differential AChE/BChE selectivity profile distinguishes Dehydrocavidine from berberine in cholinergic target engagement.

Acetylcholinesterase inhibition Alzheimer's disease Isoquinoline alkaloid screening

Dehydrocavidine vs. Berberine: DEP-1/ERK/PPARγ as a Novel Hepatic Fibrosis Target Distinct from Berberine's AMPK-Centric Mechanism

Multi-omics target deconvolution (transcriptomics, metabolomics, and Lip-MS proteomics) combined with CETSA, DARTS, and siRNA validation revealed that Dehydrocavidine directly binds to and inhibits DEP-1 (density-enhanced phosphatase-1), leading to dephosphorylation of ERK1/2 and PPARγ and consequent inhibition of hepatic stellate cell (HSC) activation [1]. In the CCl₄-induced hepatic fibrosis mouse model and TGF-β1-induced LX-2/HSC-T6 cell models, Dehydrocavidine significantly inhibited HSC activation and reduced fibrous deposition [1]. In contrast, berberine's well-characterized anti-fibrotic mechanism operates primarily through AMPK activation and subsequent inhibition of the TGF-β/Smad pathway [2]. DEP-1 is identified as a previously unrecognized regulator in hepatic fibrosis, positioning Dehydrocavidine as the first reported small-molecule DEP-1 ligand for fibrosis intervention [1].

Hepatic fibrosis DEP-1 ERK/PPARγ Target deconvolution

Dehydrocavidine vs. In-Class Protoberberine Alkaloids: Disease-State-Dependent Pharmacokinetic Differentiation in Acute Hepatitis Rats

A comparative pharmacokinetic study of Dehydrocavidine (DC), berberine (BB), and palmatine (PT) following oral administration of Yanhuanglian total alkaloids extract (YTAE) in both normal and acute hepatitis rats revealed statistically significant disease-state-dependent PK alterations for all three alkaloids (p < 0.05) [1]. In acute hepatitis rats, Cmax, T₁/₂β, and AUC values for DC, BB, and PT were significantly increased, while clearance (CL) and volume of distribution (Vd) were significantly decreased compared to normal rats [1]. The magnitude of PK alteration differed among the three alkaloids, and notably, Dehydrocavidine is one of the three major bioactive constituents alongside berberine and palmatine in the total alkaloid extract, making its individual PK characterization essential for dose regimen design [1]. This disease-state PK variability, confirmed by LC-MS/MS quantification, means that in vivo exposure levels cannot be extrapolated across alkaloids or across disease conditions without compound-specific PK data [1].

Pharmacokinetics Acute hepatitis Disease-state variability Protoberberine alkaloids

Dehydrocavidine Safety Differentiation: Confirmed Non-Genotoxic in Regulatory-Standard Ames, Chromosomal Aberration, and Micronucleus Assays

As part of a safety evaluation for anti-HBV clinical development, Dehydrocavidine (YHL-DC) was assessed using the standard battery of genotoxicity tests recommended by the China State Food and Drug Administration: the bacterial reverse mutation assay (Ames test), the in vitro chromosomal aberration (CA) test, and the in vivo mouse micronucleus (MN) test [1]. The results demonstrated that Dehydrocavidine was not genotoxic under any of the three assay conditions [1]. This negative genotoxicity profile is a key differentiator for procurement in drug development contexts, as several related protoberberine alkaloids (e.g., berberine) have generated conflicting or positive genotoxicity signals in certain assay systems [2]. The absence of mutagenic potential was further corroborated by in silico AMES toxicity screening within a panel of 34 isoquinoline alkaloids, where Dehydrocavidine was not flagged for mutagenic risk [2].

Genotoxicity Safety pharmacology Ames test Drug development

Validated Research and Procurement Application Scenarios for Dehydrocavidine (CAS 83218-34-2) Based on Quantitative Differentiation Evidence


Anti-Hepatitis B Virus Drug Discovery: Dual HBsAg/HBeAg Suppression Screening Cascades

Dehydrocavidine is the appropriate reference compound for anti-HBV screening cascades targeting dual inhibition of HBsAg and HBeAg secretion without concomitant cytotoxicity. Unlike berberine, which lacks this specific dual antigen suppression activity in the 2.2.15 cell model, Dehydrocavidine provides a validated positive control for both antigen endpoints [1]. Research programs can procure Dehydrocavidine as a pathway-specific probe and use it to benchmark novel analogs (e.g., dehydroapocavidine, dehydroisoapocavidine) that share the 8,9-dimethoxy-6-methyl pharmacophore essential for anti-HBV activity [1].

Hepatic Fibrosis Target Deconvolution: DEP-1/ERK/PPARγ Pathway Studies

For laboratories investigating non-AMPK mechanisms of hepatic stellate cell inactivation, Dehydrocavidine is the only commercially available small-molecule probe with validated DEP-1 target engagement supported by CETSA, DARTS, and siRNA knockdown confirmation [2]. This application is distinct from berberine-based fibrosis studies, which rely on AMPK-mediated TGF-β/Smad pathway inhibition. Multi-omics datasets (transcriptomics, metabolomics, Lip-MS proteomics) generated for Dehydrocavidine in hepatic fibrosis models are available to guide experimental design [2].

Preclinical Hepatoprotection Efficacy Benchmarking: Low-Dose Regimen Design vs. Glycyrrhizin Comparator

In rodent models of chemically induced acute and chronic liver injury, Dehydrocavidine at 1.0 mg/kg (i.p.) serves as a high-potency hepatoprotective positive control with quantitatively characterized efficacy exceeding that of glycyrrhizin at 20 mg/kg [3]. This 20:1 dose advantage allows researchers to design low-dose regimens that minimize solvent-related artifacts and off-target effects. The compound's dual preventive and curative efficacy (effective in both pre-treatment and post-treatment schedules) makes it suitable for both prophylactic and therapeutic intervention study designs [3].

Pharmacokinetic Method Development and Disease-State DMPK Studies of Protoberberine Alkaloids

Authenticated Dehydrocavidine reference material (≥98% purity, HPLC-verified) is required for LC-MS/MS method development and validation in pharmacokinetic studies, particularly those investigating disease-state-dependent PK variability in hepatic impairment models [4]. Given that the absolute oral bioavailability of Dehydrocavidine is approximately 10%, formulation scientists developing solid dispersions (PEG 4000-based) or nanostructured lipid carriers to enhance bioavailability should procure the pure compound for loading efficiency and release kinetics characterization [5].

Quote Request

Request a Quote for Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.